

DFX117: A Comparative Analysis Against Other c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, implicated in a variety of human cancers, has emerged as a critical target for therapeutic intervention. Its aberrant activation can drive tumor growth, proliferation, and metastasis. This guide provides a detailed comparison of **DFX117**, a novel dual PI3Kα and c-Met inhibitor, against other prominent c-Met inhibitors, supported by available preclinical data.

Overview of DFX117

DFX117 is distinguished as a dual inhibitor, targeting both the c-Met receptor tyrosine kinase and the α isoform of phosphoinositide 3-kinase (PI3K α).[1][2] This dual-action mechanism is strategic, as the PI3K/Akt signaling pathway is a common resistance mechanism to c-Met inhibitors.[1] By concurrently inhibiting both pathways, **DFX117** holds the potential for enhanced antitumor activity and the ability to overcome resistance.

In Vitro Potency and Efficacy

The inhibitory activity of **DFX117** has been evaluated in both biochemical and cellular assays. While a specific biochemical IC50 value for its direct inhibition of the c-Met kinase is not publicly available, its potent anti-proliferative effects in cancer cell lines with c-Met amplification underscore its efficacy in targeting this pathway.

Table 1: Comparison of Biochemical Inhibitory Activity (IC50/Ki)



Inhibitor	c-Met IC50/Ki	Other Key Targets (IC50/Ki)	Notes
DFX117	Not Available	PI3Kα (IC50: 0.5 nM) [1]	Dual inhibitor.
Crizotinib	IC50: 8 nM (biochemical)[3], 11 nM (cellular)	ALK (IC50: 20 nM, biochemical; 24 nM, cellular), ROS1 (Ki: <0.025 nM)	Multi-targeted kinase inhibitor.
Cabozantinib	IC50: 1.3 nM	VEGFR2 (IC50: 0.035 nM), RET (IC50: 5.2 nM), KIT (IC50: 4.6 nM), AXL (IC50: 7 nM)	Multi-targeted kinase inhibitor.
Tivantinib	Ki: 355 nM	Non-ATP competitive inhibitor.	
Capmatinib	IC50: 0.13 nM	Highly selective for c- Met.	Potent and selective c-Met inhibitor.

Table 2: Anti-Proliferative Activity in c-Met-Dependent Cancer Cell Lines (IC50)



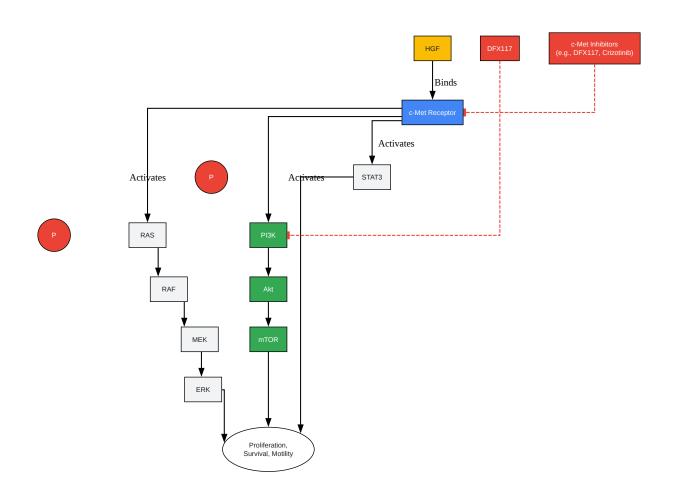
Inhibitor	Cell Line(s)	IC50 (μM)	Notes
DFX117	NCI-H1975, NCI- H1993, HCC827	0.02 - 0.08	Effective in NSCLC cell lines with c-Met amplification.
Crizotinib	GTL-16 (gastric carcinoma)	0.0097	Potent in c-Met amplified cells.
MKN45, HSC58, 58As1, 58As9, SNU5, Hs746T (gastric cancer)	< 0.2	Effective in various gastric cancer cell lines with MET amplification.	
Cabozantinib	Hs 746T (gastric carcinoma)	Not Available	_
Tivantinib	A549, DBTRG, NCI- H441	0.29 - 0.45	_
Huh7, Hep3B (hepatocellular carcinoma)	0.0099 - 0.448		
Capmatinib	EBC-1 (NSCLC)	Not Available	Exquisitely sensitive.

c-Met Signaling Pathway and Inhibition

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are crucial for cell proliferation, survival, and motility.

c-Met inhibitors can be broadly classified based on their mechanism of action. Type I and II inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase domain, while others, like Tivantinib, are non-ATP competitive.





Click to download full resolution via product page

Caption: Simplified c-Met signaling pathway and points of inhibition.



In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the antitumor activity of c-Met inhibitors.

Table 3: Comparison of In Vivo Antitumor Activity

Inhibitor	Animal Model	Tumor Type	Key Findings
DFX117	Xenograft mouse model	Non-small cell lung cancer	Exhibited significant tumor growth inhibition.
Crizotinib	GTL-16 xenograft	Gastric carcinoma	Caused marked regression of large established tumors.
Cabozantinib	RIP-Tag2 mice	Pancreatic islet tumors	Disrupted tumor vasculature and caused extensive tumor cell apoptosis.
Tivantinib	HT29, MKN-45, MDA- MB-231 xenografts	Colon, gastric, breast cancer	Showed 45-79% reduction in tumor growth.
Capmatinib	EBC-1 xenograft	Non-small cell lung cancer	Demonstrated in vivo sensitivity.

Experimental Protocols

Standard methodologies are employed to assess the efficacy of c-Met inhibitors.

Biochemical Kinase Assay

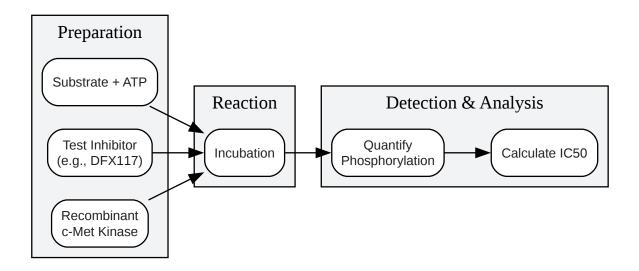
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Principle: Recombinant c-Met kinase is incubated with a substrate (e.g., a synthetic peptide)
 and ATP in the presence of varying concentrations of the inhibitor. The amount of



phosphorylated substrate is then measured.

- Typical Procedure:
 - Recombinant c-Met protein is pre-incubated with the test inhibitor.
 - The kinase reaction is initiated by adding a peptide substrate and ATP (often radiolabeled [y-32P]ATP).
 - The reaction is allowed to proceed for a defined period and then stopped.
 - The amount of phosphorylated substrate is quantified using methods such as filter-binding assays, fluorescence resonance energy transfer (FRET), or luminescence-based technologies (e.g., ADP-Glo).
 - IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.



Click to download full resolution via product page

Caption: General workflow of a biochemical c-Met kinase assay.

Cellular Phosphorylation Assay

This assay determines the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.



- Principle: Cancer cells with activated c-Met signaling are treated with the inhibitor. The level
 of phosphorylated c-Met is then measured, typically by Western blotting or ELISA.
- Typical Procedure:
 - Cancer cells (e.g., NCI-H1975, A549) are cultured and treated with various concentrations
 of the inhibitor for a specific duration (e.g., 24 hours).
 - For ligand-induced phosphorylation, cells may be serum-starved and then stimulated with HGF.
 - Cells are lysed, and protein concentrations are determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (Western blot).
 - The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.
 - Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized.
 - The intensity of the p-c-Met band is normalized to the total c-Met band to determine the extent of inhibition.

Studies have shown that **DFX117** significantly suppresses the levels of phosphorylated Met in a concentration-dependent manner in both A549 and NCI-H1975 cells. This inhibition of c-Met activation by **DFX117** subsequently leads to the downregulation of downstream signaling molecules such as p-RAC1, p-STAT3, and p-ERK1/2.

Pharmacokinetics

Pharmacokinetic profiles determine the absorption, distribution, metabolism, and excretion of a drug, which are critical for its clinical utility. Limited pharmacokinetic data for **DFX117** is publicly available.

Conclusion



DFX117 presents a promising therapeutic strategy for cancers with aberrant c-Met and PI3Kα signaling. Its dual inhibitory mechanism offers the potential to overcome resistance mechanisms that limit the efficacy of single-agent c-Met inhibitors. The available preclinical data demonstrates its potent anti-proliferative activity in relevant cancer cell lines and in vivo tumor models. Further direct comparative studies with other c-Met inhibitors, particularly focusing on biochemical IC50 for c-Met and head-to-head in vivo efficacy, will be crucial in fully elucidating its therapeutic potential relative to existing and emerging c-Met targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [DFX117: A Comparative Analysis Against Other c-Met Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568789#dfx117-vs-other-c-met-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com